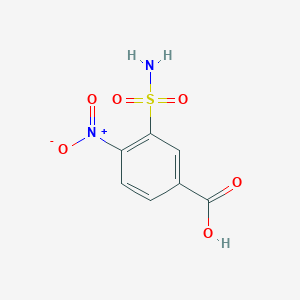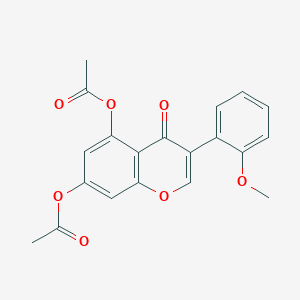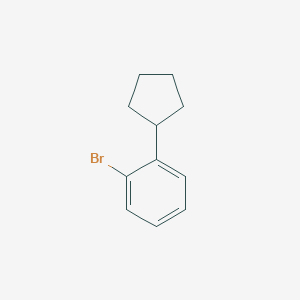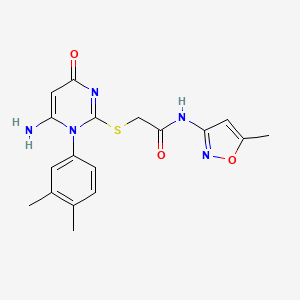![molecular formula C18H24ClNO3S B2941784 N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 446028-79-1](/img/structure/B2941784.png)
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a chlorinated aromatic ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is the Chan–Lam N-arylation reaction, which involves the coupling of adamantane-containing amines with arylboronic acids under copper (II) acetate catalysis . The reaction conditions often include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid (2 equivalents), DBU (2 equivalents), and copper (II) acetate (20 mol %) at 25°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while substitution of the chlorine atom can produce various substituted benzene derivatives.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals, particularly in the field of antiviral and anticancer research.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-methyl-benzamide: This compound shares the adamantane and benzene moieties but lacks the sulfonamide group.
N-(adamantan-1-yl)amides: These compounds feature the adamantane moiety and amide functional group, offering different reactivity and applications.
Uniqueness
N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential for medicinal applications, distinguishing it from other adamantane derivatives.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-chloro-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S/c1-23-17-7-15(2-3-16(17)19)24(21,22)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDKPMHPLWGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2941701.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide](/img/structure/B2941704.png)
![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)
![1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2941706.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2941707.png)


![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941715.png)
![2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2941717.png)




